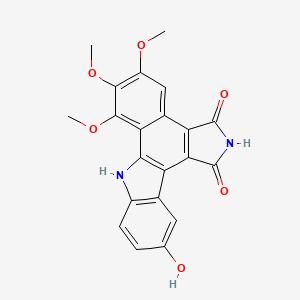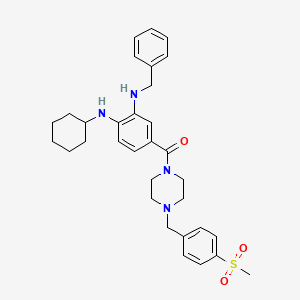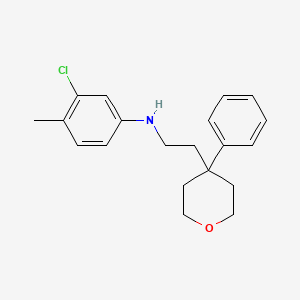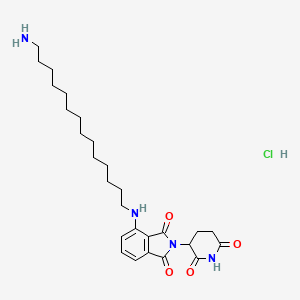![molecular formula C35H35BrClN4O10P B12373314 N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RXP470.1 is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). It has a high affinity for human MMP-12 with a Ki value of 0.2 nM, making it significantly more selective for MMP-12 compared to other matrix metalloproteinases . This compound has shown promising results in reducing atherosclerotic plaque cross-sectional area in mouse models .
Métodos De Preparación
The synthesis of RXP470.1 involves the use of phosphinic peptides. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification steps to achieve the desired purity and activity .
Análisis De Reacciones Químicas
RXP470.1 primarily functions as an inhibitor and does not undergo significant chemical transformations under physiological conditions. Its primary interaction is with the active site of MMP-12, where it forms a stable complex, thereby inhibiting the enzyme’s activity . The compound is stable under normal laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions.
Aplicaciones Científicas De Investigación
RXP470.1 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of atherosclerosis. It has been shown to significantly reduce the development of atherosclerotic plaques in mouse models . Additionally, RXP470.1 has been used in research to study the role of MMP-12 in various pathological conditions, including abdominal aortic aneurysms and other inflammatory diseases . The compound’s ability to selectively inhibit MMP-12 makes it a valuable tool in understanding the molecular mechanisms underlying these diseases.
Mecanismo De Acción
RXP470.1 exerts its effects by selectively binding to the active site of MMP-12, thereby inhibiting its enzymatic activity. MMP-12 is involved in the degradation of extracellular matrix components, which plays a crucial role in the progression of atherosclerotic plaques and other inflammatory conditions . By inhibiting MMP-12, RXP470.1 reduces the breakdown of the extracellular matrix, leading to a stabilization of plaques and a reduction in inflammation .
Comparación Con Compuestos Similares
RXP470.1 is unique in its high selectivity for MMP-12 compared to other matrix metalloproteinases. Similar compounds include other MMP inhibitors such as MMP-1, MMP-2, and MMP-9 inhibitors. these inhibitors are generally less selective and may have off-target effects . The high selectivity of RXP470.1 for MMP-12 makes it a valuable compound for research and potential therapeutic applications, as it minimizes the risk of side effects associated with non-selective MMP inhibition .
Propiedades
Fórmula molecular |
C35H35BrClN4O10P |
|---|---|
Peso molecular |
818.0 g/mol |
Nombre IUPAC |
(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1 |
Clave InChI |
PTUCPHGSAFOJAU-MGONOCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)






![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)




